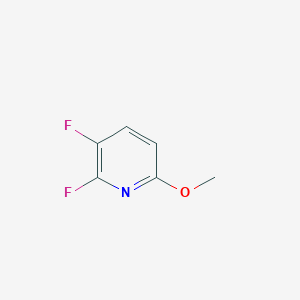
2,3-Difluoro-6-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-6-methoxypyridine is a fluorinated pyridine derivative Pyridines are a class of heterocyclic aromatic organic compounds with the formula C5H5NThe presence of fluorine atoms in the aromatic ring reduces the basicity and reactivity of the compound compared to its non-fluorinated counterparts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,3,6-trifluoropyridine with methanol under basic conditions to replace one of the fluorine atoms with a methoxy group .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale nucleophilic substitution reactions using fluorinating agents such as potassium fluoride or cesium fluoride. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Difluoro-6-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form dihydropyridines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridines.
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-6-methoxypyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Fluorinated pyridines are used in the development of radiolabeled compounds for imaging studies.
Industry: It is used in the synthesis of agrochemicals, such as herbicides and insecticides.
Wirkmechanismus
The mechanism of action of 2,3-Difluoro-6-methoxypyridine depends on its specific applicationThe electron-withdrawing nature of fluorine atoms can also influence the compound’s reactivity and binding affinity to molecular targets .
Vergleich Mit ähnlichen Verbindungen
2,3,6-Trifluoropyridine: A precursor in the synthesis of 2,3-Difluoro-6-methoxypyridine.
2-Fluoro-6-methoxypyridine: A related compound with a single fluorine atom in the pyridine ring.
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with different substitution patterns.
Uniqueness: this compound is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Eigenschaften
Molekularformel |
C6H5F2NO |
|---|---|
Molekulargewicht |
145.11 g/mol |
IUPAC-Name |
2,3-difluoro-6-methoxypyridine |
InChI |
InChI=1S/C6H5F2NO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 |
InChI-Schlüssel |
PSZZVQZYLDUUQG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=C(C=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


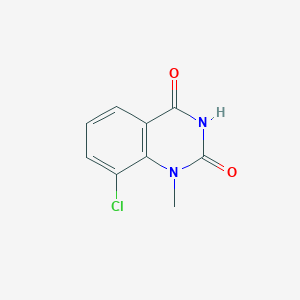
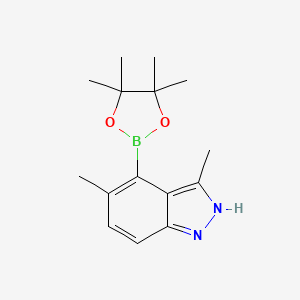
![tert-butyl-[(3Z)-3-[(2E)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13024531.png)

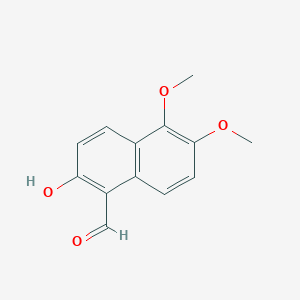
![Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13024551.png)

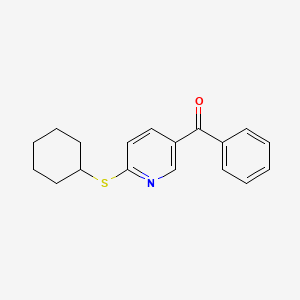

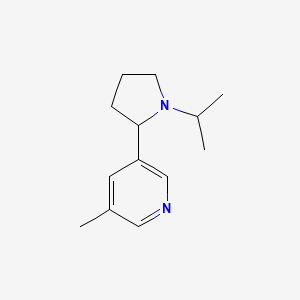
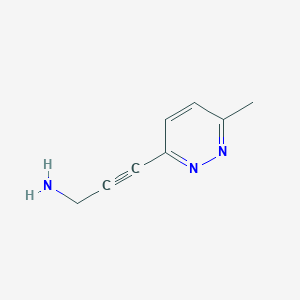

![Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13024590.png)
![Benzo[b]thiophen-4-ylhydrazine](/img/structure/B13024595.png)
